molecular formula C31H30N2O6 B015609 5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine CAS No. 191474-13-2

5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine

Cat. No. B015609
M. Wt: 526.6 g/mol
InChI Key: SWDIHODJLJEUEJ-UPRLRBBYSA-N
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Description

Synthesis Analysis

The synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine involves organic synthesis techniques that yield the compound with high specificity. Blocher et al. (2002) developed an organic synthesis method for this compound, including characterizations like NMR and MS data. Their approach allows for the efficient 18F-labeling of the compound, highlighting its significance in the preparation of radiolabeled probes for diagnostic imaging (Blocher et al., 2002).

Molecular Structure Analysis

The molecular structure of 5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine is critical for its function and reactivity. Zhao et al. (2008) synthesized 5'-O-tosyl-2,3'-anhydrothymidine and analyzed its crystal structure, providing insights into the spatial arrangement and potential reactivity sites of such compounds (Zhao et al., 2008).

Scientific Research Applications

Safety And Hazards

5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine has Hazard Statements H413 . Precautionary Statements include P273 - P501 . It is classified as Aquatic Chronic 4 . The storage class code is 13 - Non Combustible Solids . The flash point is not applicable . Personal protective equipment is required .

properties

IUPAC Name

(1R,9S,10R)-10-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N2O6/c1-20-18-33-28-17-26(39-30(33)32-29(20)34)27(38-28)19-37-31(21-7-5-4-6-8-21,22-9-13-24(35-2)14-10-22)23-11-15-25(36-3)16-12-23/h4-16,18,26-28H,17,19H2,1-3H3/t26-,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDIHODJLJEUEJ-UPRLRBBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC2=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC2=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573118
Record name (2S,3R,5R)-3-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-8-methyl-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine

CAS RN

191474-13-2
Record name (2S,3R,5R)-3-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-8-methyl-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine
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5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine
Reactant of Route 3
5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine
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5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine
Reactant of Route 5
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5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine
Reactant of Route 6
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5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine

Citations

For This Compound
54
Citations
A Blocher, M Kuntzsch, R Wei, HJ Machulla - Journal of radioanalytical …, 2002 - Springer
For in vivo measurement of DNA synthesis in the patient"s tumour 3"-[ 18 F]fluoro-3"-deoxythymidine (FLT) has been shown to be very promising. As a new labeling precursor 5"-O-(4,4"-…
C Wojczewski, JW Engels - Synthesis, 2000 - thieme-connect.com
3′-S-(2-N-(t-Butyloxycarbonyl) aminoethylthio)-3′-deoxy-5′-O-(4, 4′-dimethoxytrityl) thymidine (3) was synthesized by treating 5′-O-(4, 4′-dimethoxytrityl)-2, 3′-…
G Sabbagh, KJ Fettes, R Gosain, IA O'Neil… - Nucleic acids …, 2004 - academic.oup.com
The synthesis of N4‐benzoyl‐5′‐O‐dimethoxytrityl‐2′,3′‐dideoxy‐3′‐thiocytidine and its phosphorothioamidite is described for the first time, together with a shortened procedure …
Number of citations: 53 0-academic-oup-com.brum.beds.ac.uk
SJ Martin, JA Eisenbarth, U Wagner-Utermann… - Nuclear medicine and …, 2002 - Elsevier
In order to improve the [ 18 F]FLT production for nuclear medical purposes, the syntheses and labeling results obtained with six new thymidine derivatives involving an alternative …
G Reischl, A Blocher, R Wei, W Ehrlichmann… - Radiochimica …, 2006 - degruyter.com
3′[ 18 F]Fluoro-3′-deoxy-thymidine ([ 18 F]FLT) (III) has been discussed to be a promising tracer for assessing tumor proliferation. In order to perform clinical studies for evaluating [ …
B Teng, S Wang, Z Fu, Y Dang, Z Wu, L Liu - Applied radiation and …, 2006 - Elsevier
To facilitate clinical studies with [ 18 F]FLT, we modified 2-vessel [ 18 F]FDG synthesis module (manufactured by CTI) to produce [ 18 F]FLT. Three thymidine derivatives were used as …
BS Pio, CK Park, R Pietras, WA Hsueh… - Molecular Imaging and …, 2006 - Springer
Objective The usefulness of 2-deoxy-2-[F-18]fluoro-d-glucose (FDG)–positron emission tomography (PET) in monitoring breast cancer response to chemotherapy has previously been …
Number of citations: 281 0-link-springer-com.brum.beds.ac.uk
JW Gaynor, MM Piperakis, J Fisher… - Organic & Biomolecular …, 2010 - pubs.rsc.org
The synthesis of oligodeoxynucleotides containing 3′-thionucleosides has been explored using a reverse-direction (5′→3′) approach, based on nucleoside monomers which …
Number of citations: 8 0-pubs-rsc-org.brum.beds.ac.uk
H Dittmann, BM Dohmen, F Paulsen… - European journal of …, 2003 - Springer
The nucleoside analogue 3'-deoxy-3'-[ 18 F]fluorothymidine (FLT) has been introduced for imaging of tumour cell proliferation by positron emission tomography (PET). This study …
Number of citations: 173 0-link-springer-com.brum.beds.ac.uk
R Haubner - Radiotherapy and Oncology, 2010 - Elsevier
During the last decade several different PET radiopharmaceuticals entered into the clinic and positron emission tomography (PET) became an important tool for staging of cancer …

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